molecular formula C7H15NO2 B13052898 Methyl (3S)-3-amino-2,2-dimethylbutanoate

Methyl (3S)-3-amino-2,2-dimethylbutanoate

Cat. No.: B13052898
M. Wt: 145.20 g/mol
InChI Key: HYUUPJAZVLZSGD-YFKPBYRVSA-N
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Description

Contextual Significance of β-Amino Acid Derivatives in Chemical Research

β-Amino acid derivatives are integral to various facets of chemical and pharmaceutical research. nih.govmdpi.com Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties and metabolic stability. numberanalytics.com These characteristics have made them valuable intermediates in the creation of new drugs and have garnered considerable attention in the field of medicinal chemistry. mdpi.comresearchgate.net Their applications are wide-ranging, from being components of biologically active peptides to serving as precursors for agrochemicals. mdpi.comresearchgate.net The incorporation of β-amino acids can lead to synthetic peptides with increased potency and enhanced stability against enzymatic degradation. researchgate.net

β-Amino Acids as Non-Proteinogenic Building Blocks

β-Amino acids are classified as non-proteinogenic, meaning they are not among the 22 amino acids naturally encoded in the genetic code for protein synthesis. wikipedia.org However, they are found in nature, often as components of secondary metabolites in organisms like bacteria, fungi, and plants. mmsl.czmdpi.com In synthetic chemistry, these non-proteinogenic amino acids are powerful tools for developing peptide-based drug candidates. mdpi.com Their incorporation into peptide chains can fundamentally alter the molecule's properties, leading to improved stability, potency, and bioavailability. mdpi.com This makes them highly sought-after building blocks for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with enhanced therapeutic properties. acs.org

Enantiopure β-Amino Esters as Chiral Auxiliaries and Synthons

The synthesis of single-enantiomer molecules is a cornerstone of modern pharmaceutical development. Enantiopure β-amino esters are valuable tools in this endeavor, often employed as chiral auxiliaries or chiral synthons. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. rsc.org After the desired stereochemistry is achieved, the auxiliary is removed. This strategy is crucial for producing enantiomerically pure pharmaceutical targets. Chiral synthons, on the other hand, are chiral building blocks that are incorporated directly into the final target molecule. mdpi.com The use of enantiomerically pure β-amino esters in these roles allows for the precise construction of complex chiral molecules. researchgate.netrsc.org

Defining the Stereochemical Landscape of Methyl (3S)-3-amino-2,2-dimethylbutanoate

The structure of this compound is characterized by several key features that define its stereochemical landscape. The molecule is a β-amino acid ester, meaning the amino group is attached to the carbon atom beta to the carbonyl group of the ester.

The stereochemistry is explicitly defined by the "(3S)" designation. This follows the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the chiral center (the carbon at the 3-position). For this molecule, the groups attached to the C3 carbon are the amino group (-NH2), a hydrogen atom (-H), the carboxyl group side (containing the C2 carbon), and a hydrogen. To assign the (S) configuration, one would orient the molecule so that the lowest priority group (hydrogen) is pointing away from the viewer. Then, tracing the path from the highest priority group (amino group) to the second highest, and then to the third highest would result in a counter-clockwise direction.

A notable structural feature is the presence of a gem-dimethyl group at the 2-position, which consists of two methyl groups attached to the same carbon atom. This bulky substitution pattern can significantly influence the molecule's conformational preferences and its interactions in chemical reactions.

PropertyValue
IUPAC Name This compound
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Chiral Center C3
Configuration (S)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3S)-3-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C7H15NO2/c1-5(8)7(2,3)6(9)10-4/h5H,8H2,1-4H3/t5-/m0/s1

InChI Key

HYUUPJAZVLZSGD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(C)(C)C(=O)OC)N

Canonical SMILES

CC(C(C)(C)C(=O)OC)N

Origin of Product

United States

Strategic Applications of Methyl 3s 3 Amino 2,2 Dimethylbutanoate As a Chiral Building Block

Integration into Peptidomimetic and Foldamer Architectures

The development of peptidomimetics and foldamers, synthetic molecules that mimic the structure and function of natural peptides and proteins, is a burgeoning field in medicinal chemistry. Methyl (3S)-3-amino-2,2-dimethylbutanoate serves as a crucial component in the design of these architectures. The incorporation of this β-amino acid derivative into peptide backbones can induce specific secondary structures, such as helices and turns, which are often essential for biological activity. The bulky tert-butyl group can influence the conformational preferences of the resulting peptide chain, leading to stabilized structures that are more resistant to enzymatic degradation compared to their natural counterparts.

Precursors for Complex Chemical Structures in Medicinal Chemistry Research

In the quest for new therapeutic agents, medicinal chemists often rely on chiral building blocks to construct complex molecules with high stereochemical purity. This compound is a valuable starting material in this context. Its inherent chirality and functional groups—an amine and an ester—provide multiple points for chemical modification, allowing for the synthesis of a wide array of intricate structures.

One notable application is in the synthesis of enzyme inhibitors. For instance, the amino group can be acylated or alkylated, while the ester can be hydrolyzed and coupled with other molecules. This versatility enables the construction of compounds designed to fit precisely into the active site of a target enzyme. The tert-butyl group often plays a key role in providing selectivity and potency by interacting with specific hydrophobic pockets within the enzyme.

PrecursorTarget Molecule ClassTherapeutic Area (Example)
This compoundProtease InhibitorsAntiviral (e.g., HIV)
This compoundSecretase InhibitorsNeurodegenerative Diseases
This compoundBioactive PeptidomimeticsVarious

Advanced Derivatization and Functionalization Reactions

The chemical reactivity of this compound allows for a multitude of derivatization and functionalization reactions, expanding its utility as a synthetic intermediate. The primary amine is a nucleophilic center that readily participates in reactions such as N-acylation, N-alkylation, and reductive amination. These transformations are fundamental for introducing diverse substituents and building molecular complexity.

The ester functionality can undergo hydrolysis to the corresponding carboxylic acid, which can then be activated and coupled with amines or alcohols to form amides or esters, respectively. This is a common strategy for elongating the carbon chain or for attaching the building block to a larger molecular scaffold. Furthermore, the α-protons to the ester carbonyl can potentially be involved in enolate chemistry, although the steric hindrance from the adjacent tert-butyl group can influence the reactivity.

A two-step derivatization procedure is often employed for the analysis of amino acids like this compound using gas chromatography-mass spectrometry (GC-MS). mdpi.com The carboxylic acid group is first esterified, for example, with methanol (B129727), followed by acylation of the amino group with a reagent like pentafluoropropionic anhydride. mdpi.com This process creates volatile and thermally stable derivatives suitable for GC analysis. mdpi.com

Reaction TypeReagent/ConditionsFunctional Group Transformation
N-AcylationAcid chloride, baseAmine to Amide
N-AlkylationAlkyl halide, basePrimary Amine to Secondary/Tertiary Amine
Ester HydrolysisAqueous base (e.g., NaOH)Ester to Carboxylic Acid
Amide CouplingCarboxylic acid, coupling agent (e.g., DCC, HATU)Amine to Amide
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH3CN)Primary Amine to Secondary Amine

Synthesis of Chiral Amino Alcohols and Amines

Chiral amino alcohols and amines are pivotal intermediates in the synthesis of many pharmaceuticals and other biologically active compounds. nih.govresearchgate.net this compound can be readily converted into the corresponding chiral amino alcohol, (3S)-3-amino-2,2-dimethylbutanol, through the reduction of its ester group. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The resulting amino alcohol retains the stereochemical integrity of the starting material and provides a new set of functional groups—a primary amine and a primary alcohol—for further synthetic manipulations.

The synthesis of vicinal amino alcohols is of particular interest due to their prevalence in natural products and synthetic drugs. researchgate.net Various stereoselective methods have been developed for their synthesis, often involving the reduction of α-amino acids or their derivatives. researchgate.net The use of reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been shown to be effective for the high-yield synthesis of optically pure N-protected amino alcohols without racemization. researchgate.net

These chiral amino alcohols can serve as scaffolds for creating diverse molecular libraries or as key fragments in the total synthesis of complex natural products. For example, they can be used in the synthesis of ligands for asymmetric catalysis or as precursors for chiral auxiliaries. researchgate.net

Intermediates in β-Lactam Chemistry

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics, such as penicillins and cephalosporins. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a classic and versatile method for constructing the β-lactam ring. nih.gov Chiral β-amino esters, including derivatives of this compound, can serve as valuable precursors in the synthesis of chiral β-lactams.

The synthesis can involve converting the amino ester into a suitable imine, which is then reacted with a ketene. The stereochemistry of the resulting β-lactam is influenced by the chirality of the starting amino ester and the reaction conditions. The development of stereoselective methods for β-lactam synthesis is an active area of research, as the biological activity of these compounds is highly dependent on their stereochemistry.

For instance, enantiopure 3-amino β-lactams have been synthesized through a two-step process involving the [2+2] cycloaddition of aminoketenes to chiral formaldehyde (B43269) N,N-dialkylhydrazones, followed by oxidative cleavage of the N-N bond. nih.gov The strategic use of chiral building blocks like this compound allows for the controlled synthesis of specific stereoisomers of β-lactams, which is crucial for the development of new and effective antibiotics and other therapeutic agents.

Sophisticated Analytical and Spectroscopic Characterization of Enantiopure β Amino Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic molecules. In the context of chiral compounds like Methyl (3S)-3-amino-2,2-dimethylbutanoate, it serves a dual purpose: verifying stereochemical integrity and investigating conformational preferences in solution.

Enantiomers, in an achiral solvent, are isochronous and thus indistinguishable by NMR, producing identical spectra. The determination of enantiomeric purity, therefore, necessitates the introduction of a chiral environment to induce diastereomeric interactions, which breaks this magnetic equivalence. This is most commonly achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.gov

Conformational analysis of flexible molecules like β-amino esters can also be performed using advanced NMR techniques. Information about the molecule's preferred shape in solution is gleaned from measurements of nuclear Overhauser effects (NOEs), which provide through-space proton-proton distance information, and scalar coupling constants (J-couplings), which are related to dihedral angles via the Karplus equation. For β-peptides and related structures, these methods can reveal details about backbone folding and the orientation of side chains. frontiersin.orgnih.gov For a molecule like this compound, analysis of the coupling constants between the protons on the C2 and C3 carbons can provide insight into the preferred rotameric state around the C2-C3 bond.

Chiral Resolving Agents, which include both Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs), are essential for determining enantiomeric excess (ee) by NMR. nih.gov CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte directly in the NMR tube. nih.govmdpi.com This interaction leads to observable chemical shift differences (Δδ) between corresponding signals of the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). acs.org The relative integration of these separated signals provides a direct and accurate measure of the enantiomeric ratio.

The selection of an effective CSA is crucial and depends on the functional groups present in the analyte. For β-amino esters, which contain both a basic amino group and a Lewis basic ester group, CSAs capable of forming hydrogen bonds or other electrostatic interactions are particularly effective. semmelweis.hu Examples of successful CSAs for amines and amino acid derivatives include:

(R)- or (S)-1,1'-Bi-2-naphthol (BINOL): A widely used chiral diol. frontiersin.org

Chiral Brønsted acids: Such as (R)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (B84403) (BAM), which can protonate the amine to form diastereomeric salts. acs.org

Carboxylic acid derivatives: New chiral carboxylic acids derived from natural amino acids have been developed and shown to be effective for resolving chiral amines. semmelweis.huresearchgate.net

The magnitude of the induced chemical shift splitting (ΔΔδ) is a measure of the CSA's enantiodiscrimination ability. The table below presents illustrative data on the enantiodiscrimination of various amino acid derivatives using different CSAs, demonstrating the principle of the technique.

AnalyteChiral Solvating Agent (CSA)Observed ProtonChemical Shift Non-equivalence (ΔΔδ, ppm)Reference
(RS)-α-Phenylethylamine(R)-Nonafluoro-tert-butoxy-acetic acidCH0.086 semmelweis.hu
rac-N-3,5-Dinitrobenzoylphenylglycine methyl esterIsosorbide-based bis-carbamateCH (chiral center)0.078 nih.govacs.org
(RS)-Mandelic Acid(R)-BINOL-amino alcoholCαH0.582 frontiersin.org
(RS)-Ibuprofen(R)-BINOL-amino alcoholCαH0.050 frontiersin.org
2-Amino-3,3-dimethylbutane(S)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphateCH3~0.02 acs.org

Mass Spectrometry (MS) in Chiral Analysis and Enantiomeric Excess Determination

Mass spectrometry (MS) has emerged as a powerful and sensitive technique for chiral analysis, capable of determining enantiomeric excess in complex mixtures, often with minimal sample consumption. ucdavis.edu Since enantiomers have identical mass-to-charge ratios (m/z), direct distinction is not possible. Therefore, MS-based chiral analysis relies on creating diastereomeric species that can be differentiated by the instrument. nih.gov

This is typically achieved by forming non-covalent complexes between the analyte enantiomers and a chiral selector (or "host") molecule within the ion source of the mass spectrometer, a technique compatible with soft ionization methods like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). ucdavis.edursc.org The resulting diastereomeric host-guest complexes, [Host + R-analyte] and [Host + S-analyte], may exhibit different stabilities or fragmentation pathways under Collision-Induced Dissociation (CID) or different reaction kinetics in the gas phase, allowing for quantification. ucdavis.edunih.gov

One established method involves measuring the kinetics of a gas-phase ion-molecule reaction. ucdavis.edu For example, a mixture of amino acid ester enantiomers can be complexed with a chiral selector like a cyclodextrin. ucdavis.edunih.gov When a reagent gas is introduced, it can displace the analyte from the complex at a rate that depends on the stereochemistry of the analyte. By monitoring the relative intensities of the reactant and product ions over time, a calibration curve can be constructed to determine the enantiomeric excess of an unknown sample. ucdavis.edu Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offers another avenue, separating the diastereomeric complex ions based on their different shapes and sizes (collision cross-sections) in the gas phase. nih.gov

The ability of a mass spectrometer to distinguish between diastereomeric complexes hinges on the principles of chiral recognition in the gas phase. The widely accepted "three-point interaction model" provides a framework for understanding this phenomenon. acs.orgucdavis.edunih.gov This model posits that for effective chiral discrimination, a minimum of three simultaneous interactions must occur between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent (e.g., attractive vs. repulsive). acs.org

For a β-amino ester like this compound complexed with a chiral host such as a modified cyclodextrin, these interactions could involve:

Hydrogen bonding between the protonated amino group of the analyte and an acceptor site on the host.

Dipole-ion or hydrogen bonding interactions involving the ester carbonyl group.

Steric or van der Waals interactions involving the bulky tert-butyl group and the chiral backbone of the host.

The difference in the stability and geometry of the complexes formed by the (S)- and (R)-enantiomers leads to measurable differences in their gas-phase behavior. acs.orgucdavis.edu For instance, in guest-exchange reactions, the less-stably bound diastereomeric complex will exhibit a faster reaction rate. ucdavis.edu The table below illustrates this principle with data from a study on the gas-phase exchange reaction of isoleucine enantiomers complexed with β-cyclodextrin.

Analyte ComplexRelative Reactivity (Guest Exchange)Observed OutcomeReference
[β-Cyclodextrin + L-Isoleucine + H]+More ReactiveHigher ratio of product to reactant ion intensity after a fixed reaction time. ucdavis.edu
[β-Cyclodextrin + D-Isoleucine + H]+Less ReactiveLower ratio of product to reactant ion intensity after a fixed reaction time. ucdavis.edu

X-ray Crystallography for Definitive Stereochemical Assignment

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure, including the definitive assignment of stereochemistry. This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles.

For a chiral molecule, successful crystallographic analysis yields its absolute structure. When using X-ray radiation of an appropriate wavelength, anomalous dispersion effects can be measured, which allows for the direct determination of the absolute configuration (e.g., distinguishing the S from the R enantiomer) without reference to any other chiral substance. This method, pioneered by Bijvoet, is considered definitive.

To apply this technique to this compound, the compound or a suitable crystalline derivative (such as its hydrochloride salt) would first need to be grown as a high-quality single crystal. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. While being the most conclusive method, obtaining a crystal suitable for analysis can be a significant challenge. A search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported. However, the technique remains the ultimate arbiter for stereochemical assignment should a definitive, solid-state structural proof be required.

Computational and Theoretical Studies on the Conformation and Reactivity of Methyl 3s 3 Amino 2,2 Dimethylbutanoate Analogues

Quantum Chemical Calculations (DFT, Ab Initio) for Conformational Landscapes and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in mapping the potential energy surface of flexible molecules and identifying their stable conformations. For analogues of Methyl (3S)-3-amino-2,2-dimethylbutanoate, such as various β-amino acids and their esters, these calculations elucidate the influence of structural features on conformational preferences.

The presence of substituents, such as the gem-dimethyl group in this compound analogues, significantly impacts the conformational landscape. Studies on α,β-dehydrophenylalanine analogues have shown that β-methylation can unexpectedly increase conformational freedom, but additional substitutions can severely restrict it. nih.gov For β-amino acid-containing polyamides, alkyl substitutions have been found to increase the population of intramolecularly hydrogen-bonded conformations. nih.gov

The choice of computational method and basis set is crucial for obtaining accurate results. A comparative study on methyl tetrahydrofuran-2-carboxylate, another chiral ester, demonstrated that while various DFT functionals with a smaller basis set (6-31G*) gave ambiguous results for the potential energy surface, a larger basis set (cc-pVTZ) provided a uniform conformational picture across multiple functionals like B3LYP, B1LYP, and B98. researchgate.net Similar considerations are vital for accurately modeling the conformational energies of this compound analogues.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

Intramolecular hydrogen bonds (IMHBs) are critical in dictating the preferred conformations of β-amino acid derivatives. These interactions, typically between the amino group (donor) and the carbonyl oxygen of the ester (acceptor), lead to the formation of cyclic-like structures. Computational studies on various β-amino acid systems have consistently shown that conformations stabilized by IMHBs are often lower in energy. scirp.orgnih.gov

In β-enaminones, which share a similar conjugated system, strong intramolecular N−H···O hydrogen bonds lead to planar conformations and are associated with significant stabilization energies, calculated to be around 5-7 kcal/mol. nih.gov For β-sila-α-amino acids, zwitterionic forms exhibiting intramolecular hydrogen bonds were generally found to be more stable than their open-chain counterparts. scirp.org The stability conferred by these hydrogen bonds can restrict the molecule into specific folded structures, which is a key aspect of foldamer design. scirp.org

The strength and prevalence of IMHBs are influenced by the surrounding chemical environment and substitutions on the molecular scaffold. In a study of β-amino acid-containing polyamides, the introduction of a methyl group was found to enhance the formation of a head-to-tail folded pattern involving an 11-membered ring stabilized by an intramolecular amide-amide hydrogen bond. nih.gov Thermodynamic analysis from variable-temperature NMR, supported by computational insights, revealed that this increased proportion of hydrogen-bonded conformer was due to entropic effects. nih.gov

Below is a table summarizing calculated hydrogen bond characteristics for analogues.

Compound AnalogueComputational MethodH-Bond TypeCalculated H-Bond Energy (kcal/mol)Reference
β-enaminonesB3LYP/6-31+G(d,p)N−H···O5.22 - 7.03 nih.gov
Non-resonant β-aminonesB3LYP/6-31+G(d,p)N−H···O~2.75 nih.gov
β-amino acid polyamidesvan't Hoff analysisAmide-Amide-1.0 (ΔH) nih.gov

Computational Modeling of Solvent Effects on Conformation

The conformation of a molecule can change significantly in the presence of a solvent. Computational models are essential for understanding these effects. Both implicit and explicit solvent models are used in conjunction with quantum chemical calculations to simulate the influence of the medium.

A theoretical study on β-amino acids using the Polarizable Continuum Model (PCM) with DFT found that solvation in water generally stabilizes the various conformations relative to the gas phase. scirp.orgacs.org This stabilization tends to reduce the energy differences between conformers. scirp.orgacs.org For instance, while gas-phase calculations for β-alanine identified five stable conformations, the inclusion of a water solvent model resulted in seven stable conformations. scirp.orgacs.org

Molecular dynamics simulations with explicit solvent molecules provide a more detailed picture of solvent-solute interactions. Studies on peptides have shown that different solvents can favor distinct secondary structures. For example, a model polyalanine peptide was observed to adopt an α-helical conformation in a less polar environment but transitioned to β-hairpin or random coil structures in more polar solvents as hydrophobic interactions changed. researchgate.net For N-acetyl-N′-methylprolineamide, DFT calculations showed that while intramolecular hydrogen bonds were stable in the gas phase, they were weakened in solution, leading to a shift in the conformational equilibrium. organic-chemistry.org In polar solvents like acetonitrile (B52724) and DMSO, a mixture of polyproline II and α-helix-like conformers was observed, while in water, a polyproline II-like geometry was favored. organic-chemistry.org These findings underscore the critical role of the solvent in modulating the conformational preferences of flexible molecules like this compound analogues.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational space and dynamic behavior of molecules over time. These simulations are particularly useful for understanding how flexible molecules like this compound analogues behave in a solution environment.

MD simulations have been employed to study the binding of chiral compounds to selectors, offering insights into the mechanisms of chiral recognition. psu.edunih.govresearchgate.net In these simulations, the molecule of interest is placed in a simulated environment (e.g., a box of water molecules) and its trajectory is calculated over time based on a force field that describes the interactions between atoms. For example, MD simulations were used to investigate the binding of chiral drugs to an amino acid-based molecular micelle, revealing that the enantiomer with the more favorable binding free energy also experienced more favorable intermolecular hydrogen bonding. psu.edu

These simulations can also shed light on the conformational preferences of amino acid derivatives themselves. MD simulations of alanine-based host-guest pentapeptides containing D-amino acids have been used to generate realistic rotamer libraries, which are crucial for computational protein design. mdpi.com Such studies help to understand the impact of chirality on the intrinsic conformational preferences of amino acids. mdpi.com The dynamic nature of these simulations allows for the observation of transitions between different conformational states, providing a more complete picture than static quantum chemical calculations alone.

Elucidation of Reaction Mechanisms and Stereoselectivity via Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For reactions involving analogues of this compound, such as the synthesis of β-amino esters, computational methods can map out reaction pathways and identify the transition states that control the product distribution.

The stereoselective synthesis of β-amino esters can be achieved through methods like the conjugate addition of lithium amides to α,β-unsaturated esters. In a study on the synthesis of perillaldehyde-based chiral β-amino acid derivatives, a moderately stereospecific reaction was observed. acs.org Computational studies can model the transition states of such reactions to explain the observed diastereoselectivity.

In enzyme-catalyzed reactions, computational approaches can provide detailed insights into the catalytic mechanism. For example, a quantum mechanical cluster approach using DFT was employed to investigate the reaction mechanism and stereospecificity of dihydropyrimidinase, an enzyme that produces β-amino acids. nih.gov The study modeled the enzyme's active site and was able to rationalize the preference for the L-configuration of the product, which was in good agreement with experimental observations. nih.gov

Computational methods are also used to understand and predict the outcomes of asymmetric hydrogenations to produce chiral β-amino acids. acs.org By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantioselectivity of a reaction can be predicted. The energy difference between these transition states is directly related to the enantiomeric excess of the product.

Theoretical Insights into Chiral Recognition Phenomena

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a fundamental process in chemistry and biology. Theoretical and computational methods provide a molecular-level understanding of the interactions that govern this phenomenon.

Molecular dynamics simulations are a key tool for studying chiral recognition. By simulating the interaction between a chiral selector and the enantiomers of a chiral analyte, the differences in binding modes and energies can be determined. In a study of the chiral separation of Dansyl amino acid derivatives using an amino acid-based molecular micelle, MD simulations showed that the L-enantiomers had more favorable binding free energies, which was consistent with experimental results. nih.gov The simulations further revealed that stereoselective intermolecular hydrogen bonds played a crucial role in the chiral discrimination. psu.edu

DFT calculations can also be used to model the non-covalent interactions involved in chiral recognition. These calculations can provide accurate geometries and interaction energies for the diastereomeric complexes formed between the chiral selector and the individual enantiomers. For the enantioselective synthesis of axially chiral biphenols, DFT calculations were used to investigate the chiral recognition between a peptide-phosphonium catalyst and the substrates. acs.org The calculations showed that the catalyst's chiral cavity selectively binds one enantiomer through multiple non-covalent interactions. acs.org

The following table presents a summary of computationally determined binding free energies for the chiral recognition of some amino acid derivatives.

Chiral Analyte (Enantiomer)Chiral SelectorCalculated Binding Free Energy (kJ/mol)Reference
Dansyl-Leucine (L)poly(SULV)-21.89 nih.gov
Dansyl-Leucine (D)poly(SULV)-14.58 nih.gov
Dansyl-Norleucine (L)poly(SULV)-22.18 nih.gov
Dansyl-Norleucine (D)poly(SULV)-15.95 nih.gov
Dansyl-Tryptophan (L)poly(SULV)-21.33 nih.gov
Dansyl-Tryptophan (D)poly(SULV)-13.64 nih.gov

These theoretical insights are invaluable for the rational design of new chiral selectors and for understanding the stereochemical outcomes of reactions involving chiral molecules like this compound and its analogues.

Future Prospects and Emerging Research Areas in the Chemistry of β Amino Esters

Development of Advanced Catalytic Systems for Enhanced Enantiocontrol

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For β-amino esters, particularly those with multiple stereocenters like Methyl (3S)-3-amino-2,2-dimethylbutanoate, achieving high enantioselectivity is a significant challenge. Modern research is focused on creating sophisticated catalytic systems that offer superior control over the three-dimensional arrangement of atoms.

Recent breakthroughs include the use of confined imidodiphosphorimidate (IDPi) catalysts for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. acs.org This one-pot approach provides unmodified β²-amino acids in high yields and enantioselectivity, accommodating a wide range of aromatic and aliphatic substrates. acs.org Another powerful strategy involves copper-catalyzed hydroamination, where the choice of a chiral ligand can reverse the typical regioselectivity of hydrocupration, enabling the synthesis of enantioenriched β-amino acid derivatives. nih.gov This method is significant as it provides access to chiral β-amino acids from readily available α,β-unsaturated carbonyl compounds. nih.gov

Organocatalysis also presents a powerful tool. For instance, spirocyclic binaphthyl-based ammonium (B1175870) salts have been successfully used for the asymmetric α-halogenation of isoxazolidin-5-ones, which are precursors to α-aryl-β²,²-amino acid derivatives. nih.gov Mechanistic studies using density functional theory (DFT) have been crucial in understanding the catalyst-substrate interactions that lead to high enantioselectivity. nih.gov Furthermore, multi-catalytic strategies are emerging, such as the combination of an iridium photocatalyst with a chiral copper catalyst for radical C–H amination, which allows for the synthesis of chiral β-amino alcohols with high stereo- and regioselectivity. nih.gov

Table 1: Comparison of Advanced Catalytic Systems for Enantioselective Synthesis

Catalytic System Reaction Type Key Features Achieved Enantioselectivity (ee) Ref.
Confined Imidodiphosphorimidate (IDPi) Mukaiyama Mannich-type Broad substrate scope (aromatic & aliphatic); simple workup and catalyst recovery. Up to 99:1 e.r. acs.org
Copper-Ligand Complex Enantioselective Hydroamination Ligand-controlled reversal of regioselectivity; uses α,β-unsaturated carbonyls. Not specified nih.gov
Maruoka's Ammonium Salt Asymmetric α-Halogenation Access to α-halogenated, α-aryl-β²,²-amino acid derivatives. High levels nih.gov
Iridium/Copper Dual Catalysis Radical C–H Amination Energy transfer mechanism; creates chiral β-amino alcohols from C-H bonds. High nih.gov

Synergistic Integration of Flow Chemistry with Biocatalysis for Sustainable Production

The push for greener and more efficient chemical manufacturing has led to the powerful synergy of continuous flow chemistry and biocatalysis. acs.orgnih.govresearchgate.net This combination overcomes many limitations of traditional batch processing, such as difficult scale-ups, enzyme inhibition, and time-consuming workups, offering a more sustainable and economical path to producing fine chemicals like β-amino esters. nih.govmdpi.com

Flow biocatalysis often utilizes immobilized enzymes in packed-bed reactors (PBRs). nih.gov Immobilization enhances enzyme stability and selectivity, while the continuous process simplifies product purification and minimizes enzyme inhibition by constantly removing the product. nih.gov This leads to a dramatic increase in productivity. For example, in the kinetic resolution of a racemic cyclopropanecarboxylate (B1236923) ester, a precursor for the drug ticagrelor, a continuous flow system was 64 times more efficient than a batch reactor, with space-time yields of 28.2 mmol·L⁻¹·h⁻¹ versus 0.4 mmol·L⁻¹·h⁻¹, respectively. nih.gov

Lipases are commonly employed biocatalysts. Lipozyme TL IM from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, achieving high yields of β-amino acid esters in as little as 30 minutes of residence time. mdpi.com Similarly, Candida antarctica lipase (B570770) B (CALB) has been integrated into a telescoped flow process that couples a Curtius rearrangement with biocatalytic impurity removal to produce valuable carbamate (B1207046) precursors, which can then be converted to β-amino acid derivatives. nih.govvapourtec.combeilstein-journals.org These examples highlight how flow biocatalysis provides a scalable and sustainable platform for the industrial production of complex chiral molecules. mdpi.commanchester.ac.uk

Table 2: Performance Comparison of Batch vs. Flow Biocatalysis for Kinetic Resolution

Parameter Batch Reactor Packed-Bed Flow Reactor Ref.
Enzyme System Immobilized Thermomyces lanuginosus lipase (TLL) Immobilized Thermomyces lanuginosus lipase (TLL) nih.gov
Reaction Time 23 hours 40 minutes (residence time) nih.gov
Space-Time Yield 0.4 mmol·L⁻¹·h⁻¹ 28.2 mmol·L⁻¹·h⁻¹ nih.gov
Productivity Baseline 64-fold increase nih.gov

Strategies for the Stereoselective Synthesis of Highly Substituted β-Amino Esters

The synthesis of β-amino esters with extensive substitution patterns, such as those with quaternary stereocenters or substitution at multiple positions (β², β³, β²,³), presents a formidable synthetic challenge. nih.gov Developing strategies to control the stereochemistry at these congested centers is critical for accessing novel and structurally complex bioactive compounds.

One effective strategy is the catalytic asymmetric aminomethylation of bis-silyl ketene acetals, which provides a direct route to enantiopure β²-amino acids. acs.org For more complex substitution, phase-transfer catalysis has been employed for the asymmetric alkylation of glycinate (B8599266) Schiff bases with racemic secondary alkyl halides, yielding β-branched α-amino acids with high syn- and enantioselectivities. organic-chemistry.org This method is versatile, allowing for the preparation of all possible stereoisomers of β-alkyl-α-amino acids. organic-chemistry.org

Conjugate addition reactions remain a cornerstone for constructing the β-amino ester scaffold. nih.gov Diastereoselective conjugate addition of a chiral lithium amide to α,β-unsaturated esters, followed by ring-closing metathesis, has been used to generate a variety of substituted cyclic β-amino esters with high diastereomeric excess. acs.org For the synthesis of β³-amino acids, which are substituted at the β-position, methods involving organoselenium intermediates have been developed. unifi.it These intermediates act as selective acyl transfer agents, facilitating the clean synthesis of β-oligopeptides. unifi.it The asymmetric synthesis of β-amino acids from chiral aspartic acid via a β,γ-aziridine carboxylic acid ester intermediate has also been described as a novel and efficient method. researchgate.net

Application of Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Chiral Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming it from a trial-and-error process into a data-driven, predictive science. nih.govengineering.org.cn These computational tools are being applied to accelerate the discovery and optimization of complex chiral syntheses, including those for β-amino esters. chiralpedia.comrsc.org

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including crucial parameters like enantiomeric excess (ee) and yield. chiralpedia.comrsc.org For example, a Deep Neural Network (DNN) model trained on a small dataset of 240 reactions was able to predict the % ee for asymmetric β-C(sp³)–H functionalization reactions with a root mean square error (RMSE) of only 6.3%. rsc.org Such predictive power allows researchers to screen virtual libraries of catalysts and substrates to identify the most promising candidates before committing to expensive and time-consuming laboratory experiments. chiralpedia.com

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